molecular formula C10H6F6O2 B6325396 2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole CAS No. 155734-17-1

2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole

Cat. No. B6325396
M. Wt: 272.14 g/mol
InChI Key: AXLOHHHBWGNFLD-UHFFFAOYSA-N
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Patent
US05863933

Procedure details

306.5 g of 2-(1-chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole of Example 2a were dissolved in 500 ml of THF and the solution was treated with 101 g of triethylamine and 30 g of palladium on charcoal (5% strength by weight). The mixture was then hydrogenated for 48 hours at 110° C. under 100 bar hydrogen. The mixture was subsequently filtered, the solvent was stripped off, and the residue was subjected to fractionation in vacuo. The yield was 126 g (46% of theory), and the boiling point was 60° C. at 10 mbar. The NMR spectra showed the following characteristic absorptions: 19F-NMR: -59.0 and -84.6 ppm. 1H-NMR: 3.02 ppm.
Quantity
306.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:7]1([C:16]([F:19])([F:18])[F:17])[O:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[O:8]1)[C:3]([F:6])([F:5])[F:4].C(N(CC)CC)C.[H][H]>C1COCC1.[Pd]>[F:6][C:3]([F:4])([F:5])[CH2:2][C:7]1([C:16]([F:17])([F:19])[F:18])[O:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[O:11]1

Inputs

Step One
Name
Quantity
306.5 g
Type
reactant
Smiles
ClC(C(F)(F)F)C1(OC2=C(O1)C=CC=C2)C(F)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was subsequently filtered

Outcomes

Product
Name
Type
Smiles
FC(CC1(OC2=C(O1)C=CC=C2)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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